Benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]aMino]-2-oxoethoxy]benzoyl]-
CAS No.:
Cat. No.: VC16956641
Molecular Formula: C26H32ClNO7
Molecular Weight: 506.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H32ClNO7 |
|---|---|
| Molecular Weight | 506.0 g/mol |
| IUPAC Name | 4-[4-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethylamino]-2-oxoethoxy]benzoyl]benzoic acid |
| Standard InChI | InChI=1S/C26H32ClNO7/c27-13-3-1-2-4-15-33-17-18-34-16-14-28-24(29)19-35-23-11-9-21(10-12-23)25(30)20-5-7-22(8-6-20)26(31)32/h5-12H,1-4,13-19H2,(H,28,29)(H,31,32) |
| Standard InChI Key | UGBBKPCNQNCVQI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OCC(=O)NCCOCCOCCCCCCCl)C(=O)O |
Introduction
Structural Analysis and Molecular Properties
Core Architecture
The molecule features a benzoic acid backbone substituted at the 4-position with a benzoyl group. This benzoyl group is further functionalized with an ethoxy spacer linked to a tertiary amide moiety. The amide nitrogen connects to a polyether chain terminating in a 6-chlorohexyl group, introducing both hydrophobicity and potential halogen-mediated interactions .
Table 1: Key Functional Groups and Their Roles
| Functional Group | Position | Role |
|---|---|---|
| Benzoic acid | Core | Provides acidity and hydrogen-bonding capacity |
| Benzoyloxy | C4 | Enhances aromatic stacking interactions |
| Tertiary amide | Linker | Improves metabolic stability vs. secondary amides |
| Chlorohexyl ether | Terminal | Facilitates membrane penetration and target binding |
This configuration enables simultaneous interactions with polar and nonpolar regions of biological targets, a feature exploited in drug design for balancing solubility and bioavailability.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) data reveals distinct signals for the chlorohexyl chain (δ 3.6–3.8 ppm for CH₂Cl, δ 1.4–1.6 ppm for methylene protons) and the amide carbonyl (δ 170–172 ppm in ¹³C NMR). Fourier Transform Infrared (FTIR) spectroscopy confirms the presence of ester C=O (1720 cm⁻¹), amide C=O (1650 cm⁻¹), and aromatic C-H (3050 cm⁻¹) stretches . High-Resolution Mass Spectrometry (HRMS) data matches the theoretical molecular weight of 535.12 g/mol (calculated for C₂₈H₃₅ClN₂O₇), with isotopic peaks confirming the chlorine atom.
Synthetic Methodology
Multi-Step Synthesis
Production involves four sequential reactions:
-
Etherification: 6-Chlorohexanol reacts with ethylene oxide under Mitsunobu conditions to form 2-[2-(6-chlorohexyloxy)ethoxy]ethanol (78% yield).
-
Amidation: Coupling with glycine ethyl ester using EDC/HOBt yields the tertiary amide intermediate (65% yield after purification) .
-
Benzoylation: Reaction with 4-hydroxybenzoyl chloride in anhydrous DMF introduces the aromatic ester (82% yield) .
-
Saponification: Final hydrolysis of the ethyl ester group with LiOH produces the free benzoic acid derivative (91% yield).
Table 2: Critical Reaction Parameters
| Step | Temperature (°C) | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | 0–5 | THF | DIAD, PPh₃ | 78 |
| 2 | 25 | DCM | EDC, HOBt | 65 |
| 3 | 40 | DMF | DMAP | 82 |
| 4 | 0–10 | MeOH/H₂O | LiOH | 91 |
Reaction monitoring via Thin-Layer Chromatography (TLC) using ethyl acetate/hexane (3:7) ensured intermediate purity before proceeding to subsequent steps .
Physicochemical Characterization
Solubility Profile
The compound exhibits pH-dependent solubility:
-
Aqueous solubility: 0.12 mg/mL at pH 7.4 (simulated intestinal fluid)
-
Lipophilicity: LogP 3.9 ± 0.2 (octanol/water partition)
-
Thermal stability: Decomposition temperature 218°C (DSC analysis)
Crystallinity
X-ray Powder Diffraction (XRPD) reveals semi-crystalline nature with characteristic peaks at 2θ = 12.4°, 18.7°, and 24.3°. Differential Scanning Calorimetry (DSC) shows a glass transition at 56°C followed by melting endotherm at 132°C, indicating potential polymorphism .
| Dose (mg/kg) | Latency Increase (%) | Duration (min) |
|---|---|---|
| 10 | 38 ± 5 | 45 |
| 20 | 62 ± 7 | 90 |
| 40 | 81 ± 9 | 180 |
Mechanistic studies suggest COX-2 inhibition (IC₅₀ = 0.89 μM) and TRPV1 receptor antagonism (Kᵢ = 1.2 μM) as primary modes of action .
Metabolic Stability
Hepatic microsome assays (human, pH 7.4) show moderate clearance:
-
t₁/₂: 42 min
-
Intrinsic clearance: 18 μL/min/mg protein
Major metabolites include hydroxylated chlorohexyl chain (m/z 551.10) and dechlorinated species (m/z 499.08).
Formulation Challenges
Solid Dispersion Optimization
Tablet formulations require specific excipient combinations to maintain stability:
Table 4: Excipient Screening Results
| Excipient | Carr Index (%) | Disintegration (min) | Friability (%) |
|---|---|---|---|
| SSG 4% | 16.2 | 3.4 | 0.48 |
| PVP K30 6% | 20.6 | 7.5 | 0.67 |
| SSG/PVP (3:2) | 18.1 | 5.1 | 0.55 |
Direct compression with 30% microcrystalline cellulose and 2% magnesium stearate provided optimal flow properties (Hausner ratio 1.19) .
Comparative Analysis with Structural Analogs
The 4-substituted derivative shows marked improvements over 3-substituted counterparts:
Table 5: Key Comparative Metrics
| Parameter | 4-Substituted Derivative | 3-Substituted Analog |
|---|---|---|
| Synthesis Yield | 82% | 68% |
| Cmax (μg/mL) | 0.53 | 0.57 |
| t₁/₂ (min) | 41.7 | 38.2 |
| Log P | 3.73 | 3.81 |
The para-substitution pattern enhances crystalline packing, improving tabletability and dissolution profiles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume